molecular formula C17H16N4O3 B2517646 1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde CAS No. 2224284-00-6

1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde

Cat. No.: B2517646
CAS No.: 2224284-00-6
M. Wt: 324.34
InChI Key: DIDNYBIAOHTJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde” is a complex organic compound that includes an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles often involves the condensation of substituted aldehyde/ketone with substituted benzohydrazide to form substituted N0-alkylidene benzohydrazide and then cyclization of N0-alkylidene benzohydrazide to form 1, 3, 4-oxadiazole derivatives .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, has been studied .

Mechanism of Action

While the specific mechanism of action for “1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde” is not mentioned in the available resources, oxadiazole derivatives have been found to exhibit various biological activities. For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

Oxadiazoles have established their potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

1-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-10-13-8-21(15-4-2-1-3-14(13)15)9-16(23)20-6-5-12(7-20)17-18-11-24-19-17/h1-4,8,10-12H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDNYBIAOHTJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.